Cas no 2227728-13-2 ((2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol)

(2R)-1,1,1-Trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol is a chiral fluorinated alcohol derivative featuring a pyrazole moiety. Its stereospecific (R)-configuration and trifluoromethyl group enhance its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound's structural features, including the polar hydroxyl group and electron-deficient pyrazole ring, contribute to its potential as a building block for bioactive molecules. Its fluorinated backbone may improve metabolic stability and binding affinity in target applications. The compound is typically handled under inert conditions due to its sensitivity, and its purity is critical for reproducible synthetic outcomes. Suitable for asymmetric synthesis, it offers a valuable template for developing fluorinated analogs in medicinal chemistry research.
(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol structure
2227728-13-2 structure
商品名:(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol
CAS番号:2227728-13-2
MF:C7H9F3N2O
メガワット:194.154371976852
CID:5940477
PubChem ID:165679440

(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol
    • EN300-1969476
    • 2227728-13-2
    • インチ: 1S/C7H9F3N2O/c8-7(9,10)6(13)2-5-12-4-1-3-11-12/h1,3-4,6,13H,2,5H2/t6-/m1/s1
    • InChIKey: RRQFHEXRAKSCDD-ZCFIWIBFSA-N
    • ほほえんだ: FC([C@@H](CCN1C=CC=N1)O)(F)F

計算された属性

  • せいみつぶんしりょう: 194.06669740g/mol
  • どういたいしつりょう: 194.06669740g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 162
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1969476-10.0g
(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol
2227728-13-2
10g
$5774.0 2023-06-01
Enamine
EN300-1969476-2.5g
(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol
2227728-13-2
2.5g
$2631.0 2023-09-16
Enamine
EN300-1969476-1g
(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol
2227728-13-2
1g
$1343.0 2023-09-16
Enamine
EN300-1969476-0.5g
(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol
2227728-13-2
0.5g
$1289.0 2023-09-16
Enamine
EN300-1969476-0.05g
(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol
2227728-13-2
0.05g
$1129.0 2023-09-16
Enamine
EN300-1969476-0.25g
(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol
2227728-13-2
0.25g
$1235.0 2023-09-16
Enamine
EN300-1969476-5.0g
(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol
2227728-13-2
5g
$3894.0 2023-06-01
Enamine
EN300-1969476-1.0g
(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol
2227728-13-2
1g
$1343.0 2023-06-01
Enamine
EN300-1969476-10g
(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol
2227728-13-2
10g
$5774.0 2023-09-16
Enamine
EN300-1969476-0.1g
(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol
2227728-13-2
0.1g
$1183.0 2023-09-16

(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol 関連文献

(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-olに関する追加情報

Introduction to (2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol (CAS No. 2227728-13-2)

(2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its CAS number 2227728-13-2, represents a novel structural motif that combines fluorine substitution with a pyrazole pharmacophore, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The molecular structure of (2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol features a chiral center at the second carbon atom, which is crucial for its stereochemical properties and potential biological activity. The presence of three fluorine atoms at the 1-position of the butanone backbone introduces unique electronic and steric effects that can influence the compound's interactions with biological targets. Additionally, the incorporation of a pyrazole ring at the fourth carbon position provides a versatile scaffold for further functionalization and derivatization.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity. The use of fluorine atoms in drug design has been extensively studied, and compounds like (2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol exemplify the potential of this approach. The pyrazole moiety is also well-documented for its role in various bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. This combination of structural features makes (2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol an intriguing candidate for further investigation.

Recent studies have highlighted the importance of chirality in pharmaceuticals, where enantiomeric purity can significantly impact biological activity and pharmacokinetic properties. The (R)-configuration at the chiral center of (2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol suggests that this compound may exhibit specific stereoselective interactions with biological targets. Such stereochemical control is essential for optimizing drug efficacy and minimizing off-target effects.

The synthesis of fluorinated pyrazole derivatives remains a challenging yet rewarding area of research. Advanced synthetic methodologies have enabled the efficient preparation of complex molecules like (2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yl)butan-2-ol, allowing researchers to explore diverse structural variations. These synthetic advances have opened new avenues for developing novel therapeutic agents with improved pharmacological profiles.

The potential applications of (2R)-1,1,1-trifluoro-4-(1H-pyrazol-1-yb-butan--2--ol extend across multiple therapeutic domains. Its structural features suggest potential utility in the development of kinase inhibitors, which are widely used in cancer therapy. Additionally, the compound's ability to modulate enzyme activity may make it relevant in treating inflammatory diseases and metabolic disorders. Preliminary computational studies have also indicated that this molecule could interact with specific protein targets involved in neurodegenerative diseases.

In conclusion, (2R)-11--trifluoro--44--(11H-pyrazole--11-yb-butan--22--ol (CAS No. 22277--28--13--22) represents a structurally unique and biologically promising compound. Its combination of fluorine substitution and a pyrazole pharmacophore positions it as a valuable scaffold for drug discovery efforts. Further research into its synthetic pathways and biological activities will be essential to fully realize its therapeutic potential.

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